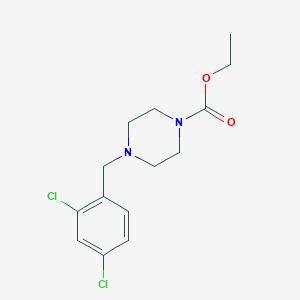
2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of isoindolinecarboxylic acids and has been found to exhibit a broad range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions that could be explored in the study of 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One potential direction is the development of new drugs based on this compound. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of sulfuric acid. The resulting intermediate is then subjected to a series of reactions, including cyclization and decarboxylation, to yield the final product.
Scientific Research Applications
2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a broad range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQRWKQVBVSIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)

![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)